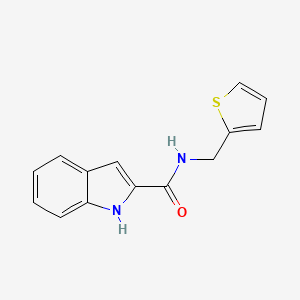
N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide: is a heterocyclic compound that features both an indole and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure allows for unique interactions with biological systems and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide typically involves the condensation of thiophene-2-carboxaldehyde with indole-2-carboxamide. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature conditions. The reaction is often carried out in solvents such as ethanol or methanol to facilitate the interaction between the reactants .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining the purity and consistency of the product. The use of automated systems and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Reduced derivatives: with altered functional groups.
Substituted indole derivatives: with various functional groups attached.
Scientific Research Applications
Chemistry: N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its ability to modulate biological pathways makes it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its dual heterocyclic structure allows for multiple modes of action, enhancing its therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use .
Comparison with Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide share structural similarities but lack the indole ring.
Indole derivatives: Compounds such as indole-2-carboxamide have the indole structure but do not contain the thiophene ring.
Uniqueness: N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is unique due to its combination of both thiophene and indole rings. This dual structure allows for a broader range of interactions and applications compared to compounds containing only one of these rings. Its ability to participate in diverse chemical reactions and its potential in various scientific fields highlight its distinctiveness .
Properties
Molecular Formula |
C14H12N2OS |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H12N2OS/c17-14(15-9-11-5-3-7-18-11)13-8-10-4-1-2-6-12(10)16-13/h1-8,16H,9H2,(H,15,17) |
InChI Key |
DKEUCUIERCKIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


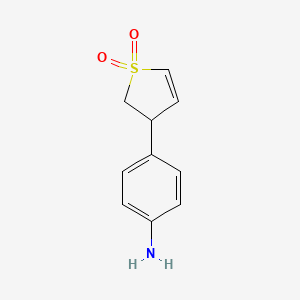
![Heptyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14876798.png)
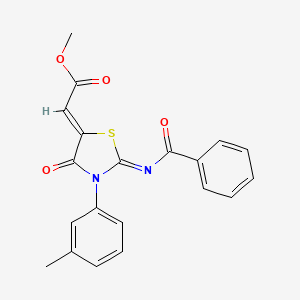
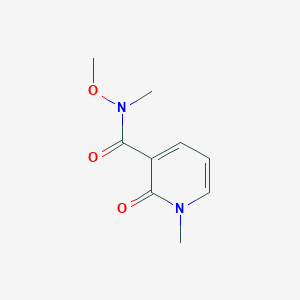
![4-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14876821.png)
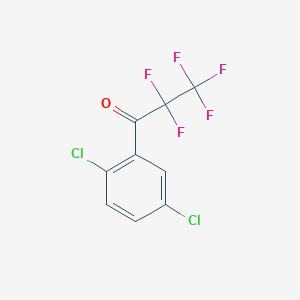
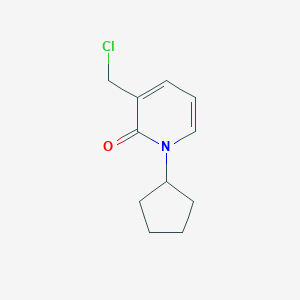
![2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile](/img/structure/B14876849.png)
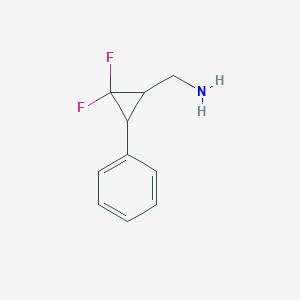
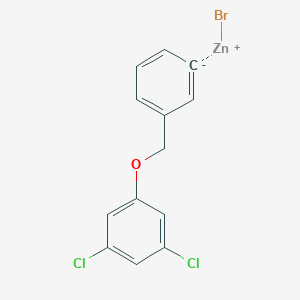
![2-(3-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14876867.png)
![2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B14876875.png)
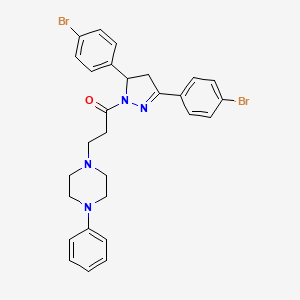
![2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14876889.png)
